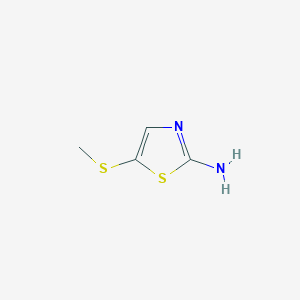

5-(Methylthio)thiazol-2-amine

描述

Structure

3D Structure

属性

IUPAC Name |

5-methylsulfanyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S2/c1-7-3-2-6-4(5)8-3/h2H,1H3,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVLWIPGOGRZZEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40326014 | |

| Record name | 5-(Methylthio)thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99171-11-6 | |

| Record name | 5-(Methylthio)-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99171-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Methylthio)thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Methylthio Thiazol 2 Amine and Its Derivatives

Established Synthetic Pathways to the 5-(Methylthio)thiazol-2-amine Core Structure

The foundational method for constructing the 2-aminothiazole (B372263) core is the Hantzsch thiazole (B1198619) synthesis. mdpi.com This reaction typically involves the condensation of an α-haloketone with a thiourea (B124793). mdpi.combohrium.comevitachem.com For the synthesis of this compound, a key precursor would be an α-halo-α-(methylthio)ketone or a related equivalent.

Another established approach involves the reaction of compounds containing a thiourea moiety with α-halocarbonyl compounds. For instance, the synthesis of 4-amino-2-(methylthio)thiazole-5-carboxylic acid can be achieved by reacting thiourea with an appropriate α-haloketone in the presence of a base like potassium carbonate. evitachem.com This method facilitates the formation of the thiazole ring through nucleophilic substitution reactions. evitachem.com

Novel Approaches in the Synthesis of this compound

Recent advancements in synthetic methodology have led to more efficient and environmentally friendly approaches for the synthesis of thiazole derivatives. One such method involves microwave-assisted synthesis. For example, 5-arylidine-2-(methylthio)-thiazolone derivatives have been synthesized using an alum catalyst and triethylamine (B128534) in water under microwave irradiation. eurjchem.com This "green" approach offers advantages such as shorter reaction times, cleaner reaction profiles, and easier product isolation. eurjchem.com

Another novel one-pot, multi-component reaction involves the synthesis of (Z)-5-(substituted)-2-(methylthio)thiazol-4(5H)-one from rhodanine, a substituted aryl aldehyde, and iodomethane (B122720) using microwave irradiation. This method has demonstrated good to excellent yields (83-97%). researchgate.net

Derivatization Strategies for Alkylated and Aromatic this compound Analogues

The derivatization of the this compound scaffold is crucial for exploring its chemical space and developing analogues with enhanced properties. Alkylation and arylation are common strategies to achieve this.

Alkylation: The amino group of the thiazole ring can be alkylated to introduce various substituents. For example, N-methylation can improve membrane permeability compared to unmethylated analogues. Alkylation can also be performed on the thiazole ring itself, as demonstrated by the synthesis of 5-bromo-N,4-dimethyl-1,3-thiazol-2-amine through sequential bromination and methylation.

Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the arylation of the 2-amino position of the thiazole ring. vulcanchem.com This allows for the introduction of various aryl and heteroaryl groups. Copper-catalyzed C-H bond arylation of heterocycles by aryl iodides has also been reported as an effective method. organic-chemistry.org

Functionalization Techniques for Expanding the Chemical Space of this compound

Beyond simple alkylation and arylation, various functionalization techniques can be employed to expand the chemical diversity of this compound derivatives.

The methylthio group itself provides a handle for further modifications. It can be oxidized to the corresponding sulfoxide (B87167) or sulfone using reagents like hydrogen peroxide, which can alter the electronic properties and potential biological interactions of the molecule. evitachem.com

The 2-amino group is another key site for functionalization. It can readily react with isocyanates to form urea (B33335) derivatives. mdpi.com This reaction is often carried out in a suitable solvent like dry acetonitrile. mdpi.com Additionally, the amino group can be acylated using acyl chlorides or anhydrides. mdpi.com For instance, reaction with chloroacetyl chloride in the presence of a base can introduce a chloroacetamide group, which can be further reacted with various nucleophiles to generate a library of derivatives. mdpi.com

Stereoselective Synthesis of this compound Derivatives

The stereoselective synthesis of this compound derivatives is an important consideration when developing chiral molecules with specific biological activities. While the core synthesis of this compound does not inherently create a stereocenter, the introduction of chiral substituents during derivatization can lead to stereoisomers.

One approach to achieve stereoselectivity is through the use of chiral starting materials or catalysts. For example, the synthesis of chiral 2-iminothiazolidine derivatives has been achieved with high yields and excellent enantioselectivity through a 5-exo-dig cyclization of an intermediate derived from an enantiopure aziridine. nih.gov While not directly applied to this compound, this principle of using chiral precursors can be adapted.

Another strategy involves stereoselective reactions on the thiazole scaffold. For instance, photoinduced intramolecular dipolar cycloadditions of 2-alkyl-5-(methylthio)tetrazoles have been shown to produce polycyclic pyrazolines with excellent diastereoselectivity. rsc.org This highlights the potential for the methylthio group to influence the stereochemical outcome of subsequent reactions.

Table of Synthetic Parameters for Thiazole Derivatives

| Product | Starting Materials | Reagents and Conditions | Yield (%) | Reference |

| 4-Amino-2-(methylthio)thiazole-5-carboxylic acid | Thiourea, α-haloketone | Potassium carbonate | - | evitachem.com |

| 5-Arylidine-2-(methylthio)-thiazolones | Rhodanine, aryl aldehyde, iodomethane | Alum, triethylamine, water, microwave | - | eurjchem.com |

| (Z)-5-(Substituted)-2-(methylthio)thiazol-4(5H)-one | Rhodanine, aryl aldehyde, iodomethane | Acetonitrile, triethylamine, microwave | 83-97 | researchgate.net |

| 4-(4-bromophenyl)-5-methyl-thiazol-2-amine urea derivative | 4-(4-bromophenyl)-5-methylthiazol-2-amine, 3-(Methylthio)phenyl isocyanate | Dry acetonitrile, 80°C | 45 | mdpi.com |

| 2-amino-thiazole-5-carboxylic acid phenylamides | 2-amino-thiazole-5-carboxylic acid phenylamides, chloroacetyl chloride | K2CO3 | - | mdpi.com |

Chemical Reactivity and Mechanistic Investigations of 5 Methylthio Thiazol 2 Amine

Reactivity of the Amino Group in 5-(Methylthio)thiazol-2-amine

The exocyclic amino group at the C2 position is a primary site of reactivity in this compound. It behaves as a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This nucleophilicity allows it to readily participate in a variety of reactions.

Acylation and Alkylation: The amino group can be easily acylated by reacting with acyl halides or anhydrides to form the corresponding N-acetylated or N-benzoylated derivatives. mdpi.comnih.gov For instance, reactions with acetic anhydride (B1165640) can yield the N-acetyl product, while reactions with chloroacetyl chloride under basic conditions can produce the chloroacetyl amino derivative. mdpi.com These reactions are fundamental in modifying the compound's properties and for building more complex molecular architectures.

Schiff Base Formation: Condensation reactions with various aldehydes and ketones lead to the formation of Schiff bases (imines). This reaction typically involves heating the aminothiazole with the carbonyl compound, often in the presence of an acid or base catalyst. nih.gov

Nucleophilic Addition and Cyclization: The amino group's nucleophilicity is crucial for its use as a building block in the synthesis of fused heterocyclic systems. For example, it can react with reagents like ethyl 2-cyano-3,3-bis(methylthio)acrylate. The reaction proceeds via a nucleophilic attack of the amino group, leading to an intermediate that undergoes intramolecular cyclization to form fused ring systems such as thiazolo[3,2-a]pyrimidines. jetir.org

Coordination Chemistry: The nitrogen atom of the amino group can act as a ligand, coordinating with metal ions to form metal complexes. Studies on the related compound, ethyl 5-amino-2-(methylthio)thiazole-4-carboxylate, have shown that it forms complexes with metals like Mn(II), Co(II), Ni(II), and Cu(II), coordinating through the nitrogen of the amino group and the oxygen of the carbonyl group. researchgate.net This suggests that this compound can also serve as a ligand in coordination chemistry.

Table 1: Representative Reactions of the Amino Group in 2-Aminothiazole (B372263) Derivatives

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Acetylation | Acetic Anhydride | N-acetyl-2-aminothiazole | mdpi.com |

| Benzoylation | Benzoyl Halide | N-benzoyl-2-aminothiazole | mdpi.com |

| Schiff Base Formation | Aromatic Aldehydes | N-(substituted)-thiazol-2-amine (Imine) | nih.gov |

| Cyclocondensation | Ethyl 2-cyano-3,3-bis(methylthio)acrylate | Thiazolo[3,2-a]pyrimidine | jetir.org |

Reactivity of the Thiazole (B1198619) Ring System in this compound

The thiazole ring in this compound is an electron-rich aromatic system. The reactivity of the ring itself is significantly influenced by the electronic effects of its substituents. Both the 2-amino group and the 5-methylthio group are electron-donating, which activates the ring towards electrophilic substitution reactions.

The most common site for electrophilic attack on a 2-aminothiazole ring is the C5 position. However, in this specific molecule, the C5 position is already substituted with the methylthio group. Consequently, electrophilic substitution is directed to the only available carbon atom, C4. The electron-donating nature of the amino group stabilizes the ring through resonance. vulcanchem.com

Halogenation is a typical electrophilic substitution reaction for 2-aminothiazoles. While this usually occurs at the C5 position, the presence of the methylthio group at C5 in the target compound would direct halogenation (e.g., bromination) to the C4 position.

Role of the Methylthio Moiety in this compound Reactivity

Electronic Effects: As an electron-donating group, it further activates the thiazole ring, reinforcing the directing effect of the amino group towards electrophilic substitution at the C4 position.

Leaving Group Potential: The methylthio group can sometimes act as a leaving group in certain nucleophilic substitution reactions, particularly in related systems like 2-(methylthio)thiazole. cymitquimica.com Its capacity as a leaving group can be enhanced after oxidation to the sulfone.

Reaction Mechanisms Involving this compound as a Precursor

The use of this compound as a precursor relies on the predictable reactivity of its functional groups. A key example is the synthesis of fused heterocyclic systems. The mechanism for the formation of a thiazolo[3,2-a]pyrimidine derivative from a 2-aminothiazole provides a clear illustration.

Plausible Mechanism for Thiazolo[3,2-a]pyrimidine Synthesis: jetir.org

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the exocyclic 2-amino group of the thiazole onto one of the electrophilic carbon atoms of a reactant like ethyl 2-cyano-3,3-bis(methylthio)acrylate.

Intermediate Formation: This attack leads to the formation of an open-chain intermediate, often involving the displacement of a leaving group (like a methylthio group from the acrylate (B77674) reagent).

Intramolecular Cyclization: The ring nitrogen of the thiazole then acts as a nucleophile, attacking an electrophilic center (e.g., a nitrile group) within the intermediate.

Tautomerization/Aromatization: The newly formed fused ring system undergoes tautomerization or an elimination step to achieve an energetically favorable aromatic state, yielding the final thiazolo[3,2-a]pyrimidine product.

This mechanistic pathway highlights the dual nucleophilic character of the 2-aminothiazole moiety, with both the exocyclic and endocyclic nitrogen atoms participating in the reaction sequence.

Chemo- and Regioselectivity in Reactions of this compound

Chemoselectivity: In reactions involving electrophiles, this compound presents multiple potential reaction sites. However, a high degree of chemoselectivity is often observed. For instance, in acylation reactions, the exocyclic amino group is significantly more nucleophilic than the endocyclic ring nitrogen. Therefore, acylation occurs selectively at the -NH₂ group. mdpi.comnih.gov This selectivity is attributed to the greater electron density and steric accessibility of the exocyclic amine compared to the ring nitrogen, which is part of the aromatic system.

Regioselectivity: The regioselectivity of electrophilic substitution on the thiazole ring is governed by the directing effects of the existing substituents. Both the 2-amino group and the 5-methylthio group are activating, ortho-para directing groups.

The powerful 2-amino group strongly directs incoming electrophiles to the C5 position.

The 5-methylthio group directs incoming electrophiles to the C4 position. Since the C5 position is already occupied, the directing effects of both groups converge on the C4 position. This leads to a high degree of regioselectivity, with electrophilic attack occurring almost exclusively at the C4 position of the thiazole ring.

Table 2: Summary of Selectivity in Reactions

| Reaction Type | Selectivity | Preferred Site | Rationale | Reference |

|---|---|---|---|---|

| Acylation | Chemoselective | Exocyclic Amino Group | Higher nucleophilicity and accessibility compared to ring nitrogen. | mdpi.comnih.gov |

Advanced Spectroscopic and Analytical Techniques for Research on 5 Methylthio Thiazol 2 Amine

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure determination of "5-(Methylthio)thiazol-2-amine" and its analogs. Both ¹H and ¹³C NMR are routinely employed to provide a detailed map of the carbon-hydrogen framework.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The chemical shifts of the thiazole (B1198619) ring carbons, the methylthio carbon, and any substituent carbons are unique and can be used to confirm the connectivity of the molecule. Theoretical calculations, such as those using the GIAO (Gauge-Invariant Atomic Orbitals) approximation, can be used to predict ¹H and ¹³C NMR chemical shifts, which can then be compared with experimental data to validate the proposed structure. nih.govresearchgate.netresearchgate.net

Table 1: Representative ¹H NMR and ¹³C NMR Data for Thiazole Derivatives

| Nucleus | Functional Group | Representative Chemical Shift (ppm) | Multiplicity | Solvent |

| ¹H | -SCH₃ | ~2.5 - 2.6 | s (singlet) | DMSO-d₆ |

| ¹H | -NH₂ | ~5.2 - 7.9 | br s (broad singlet) | DMSO-d₆ |

| ¹H | Thiazole-H | ~7.3 - 8.1 | d (doublet) or m (multiplet) | DMSO-d₆ |

| ¹³C | -SCH₃ | Varies | - | DMSO-d₆ |

| ¹³C | Thiazole Ring Carbons | Varies | - | DMSO-d₆ |

| Note: Chemical shifts are approximate and can vary based on the specific derivative and experimental conditions. Data compiled from various sources. mdpi.commdpi.com |

Mass Spectrometry (MS) for Identification and Purity Assessment in Research

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and assessing the purity of "this compound". Electrospray ionization (ESI-MS) is a common technique used, which typically shows the protonated molecule [M+H]⁺. This allows for the rapid confirmation of the molecular formula. For instance, ESI-MS was used to confirm the molecular weight of (4-Amino-2-(methylthio)thiazol-5-yl)(2-nitrophenyl)methanone, showing a peak at m/z 296.0 for [M+H]⁺. High-resolution mass spectrometry (HRMS) provides even more precise mass measurements, further confirming the elemental composition.

Fragmentation patterns observed in the mass spectrum can also provide structural information, corroborating data from other spectroscopic methods. The fragmentation of the thiazole ring and its substituents can help to piece together the molecular structure.

Vibrational Spectroscopy (IR, Raman) for Conformational and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in "this compound" and for studying its conformational properties.

Infrared (IR) Spectroscopy: The IR spectrum of a "this compound" derivative would be expected to show characteristic absorption bands. For example, N-H stretching vibrations of the primary amine group typically appear in the region of 3300–3500 cm⁻¹. mdpi.com The C-S stretching vibration within the thiazole ring is also a key diagnostic peak, often found in the 600-800 cm⁻¹ range. researchgate.net Other important vibrations include C=N stretching and ring vibrations of the thiazole core.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. In a study on a related compound, 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione, Raman spectra were measured in the solid state to investigate its vibrational modes. nih.govresearchgate.net Theoretical calculations are often used in conjunction with experimental spectra to make complete vibrational assignments. nih.govresearchgate.netresearchgate.netnih.gov

Table 2: Characteristic Vibrational Frequencies for Thiazole Derivatives

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| N-H stretch (amine) | 3300 - 3500 | - |

| C-H stretch (methyl) | 2900 - 3000 | 2900 - 3000 |

| C=N stretch | ~1630 | ~1630 |

| C-S stretch (ring) | 650 - 850 | 650 - 850 |

| Note: Frequencies are approximate and can vary based on the specific derivative and its physical state. Data compiled from various sources. researchgate.netmdpi.commdpi.com |

X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives

Chromatographic Methods (HPLC, GC) in Synthetic Research and Purity Profiling

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for monitoring the progress of reactions that synthesize "this compound" and for assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the analysis and purification of thiazole derivatives. Reversed-phase HPLC, often using a C18 column, is a common method for separating the target compound from starting materials, byproducts, and other impurities. helixchrom.com The purity of the compound can be determined by the relative area of its peak in the chromatogram. HPLC methods can be coupled with mass spectrometry (LC-MS) for simultaneous separation and identification of components in a mixture. ambeed.com

Gas Chromatography (GC): GC is another valuable technique for purity analysis, particularly for volatile and thermally stable compounds. avantorsciences.com The purity of 2-amino-5-methylthiazole, a related compound, has been determined by GC. avantorsciences.com Similar to HPLC, GC can be coupled with a mass spectrometer (GC-MS) to provide both retention time and mass spectral data, which aids in the unequivocal identification of the compound and any impurities. lcms.cz

Table 3: Chromatographic Methods for Thiazole Derivative Analysis

| Technique | Typical Stationary Phase | Common Detector | Application |

| HPLC | C18 (Reversed-Phase) | UV, MS | Purity assessment, reaction monitoring, purification |

| GC | Capillary column (e.g., DB-5) | FID, MS | Purity assessment, analysis of volatile impurities |

| Note: This table provides a general overview. Specific conditions can vary widely. |

Computational Chemistry and Theoretical Studies on 5 Methylthio Thiazol 2 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. niscpr.res.in A smaller energy gap suggests that the molecule is more polarizable and reactive. niscpr.res.in For thiazole (B1198619) derivatives, these calculations help in understanding charge transfer within the molecule. researchgate.net

The molecular electrostatic potential (MEP) map is another crucial output, which visualizes the charge distribution and identifies regions susceptible to electrophilic and nucleophilic attack. scirp.orgresearchgate.net Global reactivity descriptors such as electronegativity, chemical hardness, and softness are also calculated from HOMO-LUMO energies to quantify the molecule's reactivity. researchgate.net For instance, studies on related benzothiazole (B30560) derivatives have used DFT to reveal that the 2-SCH3 substituted benzothiazole is highly reactive. scirp.org Natural Bond Orbital (NBO) analysis is employed to understand the stability arising from hyperconjugative interactions and charge delocalization within the thiazole ring system. scirp.orgresearchgate.net

Table 1: Calculated Physicochemical and Quantum Chemical Properties of 5-(Methylthio)thiazol-2-amine

| Property | Value | Description | Source |

|---|---|---|---|

| Molecular Formula | C₄H₆N₂S₂ | The elemental composition of the molecule. | ambeed.com |

| Molecular Weight | 146.23 g/mol | The mass of one mole of the compound. | ambeed.com |

| Topological Polar Surface Area (TPSA) | 92.45 Ų | An indicator of a molecule's polarity, related to its transport properties. | ambeed.com |

| Consensus Log Po/w | 1.28 | A measure of lipophilicity, indicating how the compound partitions between octanol (B41247) and water. | ambeed.com |

| H-Bond Donors | 1 | The number of hydrogen bond donor sites. | ambeed.com |

| H-Bond Acceptors | 1 | The number of hydrogen bond acceptor sites. | ambeed.com |

| Rotatable Bonds | 1 | The number of bonds that allow free rotation. | ambeed.com |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is widely applied to thiazole derivatives to understand their mechanism of action and to screen for potential biological activities. smolecule.com For example, docking studies on novel thiazole molecules have been conducted against human pancreatic α-amylase to evaluate their potential as inhibitors for type II diabetes. atmiyauni.ac.in

In such studies, the thiazole derivative is placed into the binding site of the target protein, and its interactions are scored based on binding energy. Key interactions often involve hydrogen bonds, van der Waals forces, and hydrophobic contacts with specific amino acid residues in the active site. asianpubs.org For instance, docking studies of 2-aminothiazole (B372263) derivatives with oxidoreductase proteins have shown binding affinities ranging from -3.62 to -6.64 kcal/mol, identifying key interacting residues like Alanine, Glycine, and Phenylalanine. asianpubs.org

Molecular Dynamics (MD) simulations can further refine the docking results by simulating the movement of the ligand-protein complex over time. biointerfaceresearch.com This provides a more dynamic picture of the binding stability and conformational changes that may occur, offering deeper insights into the structural features required for potent inhibition. biointerfaceresearch.com

Table 2: Examples of Molecular Docking Studies on Thiazole Derivatives

| Thiazole Series | Protein Target | Key Findings | Reference |

|---|---|---|---|

| Novel ethyl acrylate-thiazole hybrids | Human Pancreatic α-Amylase (PDB: 2QV4) | Docking outcomes showed good correlation with in vitro inhibitory activity. | atmiyauni.ac.in |

| 2-aminothiazole derivatives | Oxidoreductase (PDB: 3NM8, 2CDU) | Identified key binding interactions and binding affinities, with compound 3d showing the lowest docking score (-6.64 kcal/mol). | asianpubs.org |

| 4-methylthiazole derivatives | DNA Gyrase | Structure-activity relationship (SAR) was explained by combining docking results with experimental data. | bohrium.com |

| Benzothiazole-thiazole hybrids | p56lck kinase | Identified a competitive inhibitor and revealed structural features required for inhibition. | biointerfaceresearch.com |

| Thiazole-triazole hybrids | COVID-19 Main Protease | Newly synthesized compounds showed good docking scores, suggesting potential antiviral activity. | biointerfaceresearch.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that correlates the chemical structure of a series of compounds with their biological activity. mdpi.com This approach is used to predict the activity of new, unsynthesized compounds and to guide the design of more potent derivatives. mdpi.com

For thiazole derivatives, 2D and 3D-QSAR models have been developed for various biological activities, including anti-inflammatory, antifungal, and antibacterial actions. laccei.orgresearchgate.net The process involves calculating a set of molecular descriptors for each compound in a series. These descriptors can be physicochemical (e.g., LogP, molecular weight), topological, or quantum-chemical (e.g., HOMO/LUMO energies). researchgate.net

Using statistical methods like Multiple Linear Regression (MLR), a mathematical model is built that relates these descriptors to the observed biological activity. researchgate.net The predictive power of the QSAR model is rigorously validated using internal and external test sets of compounds. laccei.org Such QSAR studies on amino acid-conjugated 2-amino-arylthiazoles have successfully created models with high correlation coefficients (R² > 0.9) for predicting antibacterial activity, providing a theoretical basis for designing new potent analogues.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, primarily DFT, are highly effective in predicting the spectroscopic properties of molecules like this compound. Theoretical calculations of vibrational (FT-IR) and nuclear magnetic resonance (¹H and ¹³C NMR) spectra can be performed and compared with experimental data to confirm the molecular structure. niscpr.res.inresearchgate.net

For example, in studies of new thiazole derivatives, DFT calculations at the B3LYP level of theory have been used to compute vibrational frequencies and NMR chemical shifts. niscpr.res.inresearchgate.net The calculated spectra often show excellent agreement with experimental findings, aiding in the precise assignment of vibrational modes and resonance peaks. acs.org Discrepancies between theoretical (gas phase) and experimental (solution) data can often be reconciled by including solvent effects in the calculations using models like the Polarizable Continuum Model (PCM). scirp.org Furthermore, Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis), providing insights into the electronic transitions (e.g., HOMO to LUMO) responsible for the observed absorption bands. scirp.orgresearchgate.net

In Silico Design and Virtual Screening of Novel this compound Analogues

The scaffold of this compound serves as a valuable starting point for the in silico design of new molecules with desired properties. This process begins with the core structure, which is then systematically modified by adding various functional groups to generate a large virtual library of analogues. orientjchem.org

This library is then subjected to virtual screening, a computational technique that rapidly assesses the potential of these analogues against a specific biological target. mdpi.com The screening process often employs a hierarchical approach. First, filters based on drug-likeness properties (such as Lipinski's rule of five) and physicochemical parameters are applied to remove undesirable compounds. bohrium.com Subsequently, more computationally intensive methods like molecular docking or pharmacophore modeling are used to score and rank the remaining candidates based on their predicted binding affinity and interaction with the target's active site. mdpi.commdpi.com This approach allows researchers to prioritize a smaller, more manageable number of promising compounds for chemical synthesis and experimental testing, significantly accelerating the drug discovery process. researchgate.netrjptonline.org

Biological Activity and Mechanistic Insights of 5 Methylthio Thiazol 2 Amine Derivatives in Biomedical Research

Research into Antimicrobial Activities of 5-(Methylthio)thiazol-2-amine Derivatives

Derivatives of the 5-(methylthio)thiazole-2-amine core structure have been the subject of significant research for their potential to combat microbial infections. This class of compounds has shown promise against a variety of pathogens, including bacteria, fungi, and viruses. researchgate.netmdpi.com

Antibacterial Efficacy and Mode of Action Studies

Thiazole (B1198619) derivatives, including those with a methylthio group, have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. rsc.orgrsc.org Studies have revealed that these compounds can be effective against drug-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus. rsc.org For instance, certain thiazole-quinolinium derivatives have shown potent bactericidal activity, with minimum inhibitory concentrations (MICs) as low as 1–32 μg/mL against S. aureus strains. rsc.org Some of these analogues were found to be significantly more potent than methicillin (B1676495) against MRSA. rsc.org

The mode of action for some of these derivatives is believed to involve the disruption of essential cellular processes. One identified target is the FtsZ protein, which is crucial for bacterial cell division. rsc.org By interfering with FtsZ polymerization, these compounds can inhibit bacterial replication. rsc.org Additionally, the incorporation of a sulfonamide moiety into the thiazole structure has been explored to target dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folate synthesis in bacteria, leading to a bacteriostatic effect. rsc.org

Table 1: Antibacterial Activity of Selected Thiazole Derivatives

| Compound Type | Target Organism | Activity | Potential Mode of Action |

|---|---|---|---|

| Thiazole-quinolinium derivatives | Gram-positive and Gram-negative bacteria (including MRSA) | Potent bactericidal activity (MICs 1–32 μg/mL against S. aureus) | Inhibition of FtsZ protein function |

| N-(thiazol-2-yl)benzenesulfonamide derivatives | Gram-positive and Gram-negative bacteria | Potent antibacterial activity | Inhibition of dihydropteroate synthase (DHPS) |

| Thiazolo [3, 2-a] pyrimidines | Various bacteria | Antimicrobial activity | Not specified |

Antifungal Properties and Cellular Targets

The antifungal potential of thiazole derivatives has also been a key area of investigation. nih.gov Research has shown that certain derivatives exhibit significant activity against various fungal strains, including Candida albicans and Aspergillus niger. researchgate.netresearchgate.net For example, some thiazolo [3, 2-a] pyrimidine (B1678525) derivatives have demonstrated antifungal properties. derpharmachemica.com

The mechanism underlying the antifungal action of these compounds is thought to involve the inhibition of crucial fungal enzymes. One proposed target is 14α-lanosterol demethylase, an enzyme essential for the synthesis of ergosterol, a vital component of the fungal cell membrane. researchgate.net Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death. researchgate.net Docking studies have supported this hypothesis, indicating a high likelihood of interaction between thiazole derivatives and this enzyme. researchgate.net

Antiviral Investigations and Inhibition Mechanisms

The exploration of this compound derivatives has extended to their potential antiviral applications. nih.gov While research in this area is less extensive compared to antibacterial and antifungal studies, some promising findings have emerged. Thiazole-containing compounds have been investigated for their activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and influenza viruses. mdpi.commdpi.com

For instance, certain 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-thiadiazole derivatives have shown potent activity against the tobacco mosaic virus (TMV) in vivo. researchgate.net The mechanism of antiviral action for these derivatives can vary. Some compounds are believed to interfere with viral entry or replication processes. For example, some thiazolidinone derivatives have been found to act as non-nucleoside reverse transcriptase inhibitors, which is a key enzyme for HIV replication. mdpi.com Other derivatives may inhibit viral enzymes like the HCV NS4B protein. mdpi.com

Anti-cancer Research on this compound Scaffold

The this compound scaffold is a key structural component in a number of compounds investigated for their anticancer properties. nih.govtandfonline.com The versatility of this chemical framework allows for modifications that can lead to potent and selective anticancer agents. nih.gov

Cytotoxic Effects on Cancer Cell Lines and Apoptotic Pathways

Derivatives of this compound have demonstrated significant cytotoxic effects against a variety of human cancer cell lines, including those of the lung, breast, colon, and liver. nih.gov For example, certain thiazole derivatives have shown potent inhibitory activity against cancer cell lines such as A549 (lung), HeLa (cervical), and HepG2 (liver). nih.gov

The induction of apoptosis, or programmed cell death, is a primary mechanism through which many of these compounds exert their anticancer effects. Studies have shown that these derivatives can trigger apoptotic pathways in cancer cells. For instance, some thiazolidinone derivatives have been found to induce apoptosis and reduce cell proliferation in drug-resistant cancer cell lines. nih.gov

Table 2: Cytotoxic Activity of Selected 2-Aminothiazole (B372263) Derivatives

| Compound Derivative | Cancer Cell Line(s) | IC50 Values |

|---|---|---|

| 4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxins | A549, HepG2 | 1.3 ± 0.9 µM (A549), 0.13 ± 0.05 µM (HepG2) nih.gov |

| 2-amino-thiazole-5- carboxylic acid phenylamide derivatives | K563 (leukemia) | 16.3 µM nih.gov |

| N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1- yl)acetamides | HeLa | 1.6 ± 0.8 µM nih.gov |

| 2,4-disubstituted thiazole amide derivatives | HT29 (colon) | 0.63 µM nih.gov |

| Thiazole-based hydroxamic acids | Various human cancer cell lines | High cytotoxicity reported nih.gov |

Inhibition of Key Oncogenic Pathways and Targets

The anticancer activity of this compound derivatives is often linked to their ability to inhibit key proteins and signaling pathways that are crucial for cancer cell growth and survival. nih.govmdpi.com One of the well-studied targets is the family of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. nih.gov For instance, N-(cycloalkylamino)acyl-2-aminothiazoles have been identified as inhibitors of CDK2. nih.gov

Other important oncogenic targets include vascular endothelial growth factor receptor-2 (VEGFR-2), which is involved in angiogenesis, and histone deacetylases (HDACs), which play a role in gene expression. nih.gov Some piperazinyl-thiazole acetamide (B32628) derivatives have shown potent inhibition of VEGFR-2, while certain thiazole-based hydroxamic acids are effective HDAC inhibitors. nih.gov Furthermore, some aminothiazole derivatives have been found to inhibit tubulin polymerization, a critical process for cell division. nih.gov The anticancer drug Dasatinib, which contains a 2-aminothiazole core, is a multi-targeted kinase inhibitor, highlighting the potential of this scaffold in developing drugs that can simultaneously block multiple oncogenic pathways. researchgate.net

Enzyme Inhibition Studies by this compound and Analogues

The this compound scaffold and its analogues have been a focal point in the study of enzyme inhibition, a critical aspect of drug discovery. The thiazole ring is a key structural feature that can interact with various enzymes and receptors, thereby modulating their activity.

Kinase Inhibition and Signal Transduction Modulation

Thiazole derivatives have been extensively investigated as inhibitors of various protein kinases, which are crucial mediators of cell signaling pathways often dysregulated in diseases like cancer. acs.org

Cyclin-Dependent Kinases (CDKs): Certain 2-aminothiazole derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs), such as CDK2. nih.govmdpi.com For example, N-[5-[[[5-(1,1-dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide (BMS-387032) is a potent and selective antitumor agent that acts as a CDK2 inhibitor. mdpi.com The methylthio group can enhance hydrophobic interactions within the kinase's binding pocket. Analogues with a methylthio (SCH₃) group have demonstrated 2–3 times higher inhibitory potency against CDK9 compared to those with amino (NH₂) or methoxy (B1213986) (OCH₃) substituents.

Tyrosine Kinases: Thiazole-containing compounds have shown potential as tyrosine kinase inhibitors, targeting receptors like EGFR, HER2, and VEGFR-2, which are critical for tumor growth signaling. acs.org Dasatinib, a potent anticancer drug, features a 1,3-thiazole ring and is known to inhibit multiple kinases. jpionline.org

Other Kinases: Research has also explored the role of thiazole derivatives as inhibitors of other kinases. For instance, some derivatives have been investigated as inhibitors of Hec1/Nek2, which are involved in mitotic progression. google.comnih.gov Additionally, certain amide-substituted heterocyclic compounds act on Tyk-2 to inhibit signal transduction, modulating IL-12, IL-23, and/or IFNα responses. mdpi.com

The following table summarizes the kinase inhibitory activity of selected thiazole derivatives:

| Compound/Derivative Class | Target Kinase(s) | Observed Effect |

| N-[5-[[[5-(1,1-dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide | CDK2 | Potent inhibition, antitumor activity. mdpi.com |

| Analogues with SCH₃ group | CDK9 | 2–3x higher inhibitory potency compared to NH₂ or OCH₃ analogues. |

| Dasatinib | Multiple kinases | Potent anticancer activity. jpionline.org |

| 4-aryl-N-arylcarbonyl-2-aminothiazoles | Hec1/Nek2 | Promising for targeting Hec1/Nek2. google.comnih.gov |

| Amide-substituted heterocycles | Tyk-2 | Inhibition of signal transduction. mdpi.com |

Protease Inhibition and Related Therapeutic Implications

Thiazole and its related heterocyclic derivatives, such as thiadiazoles, have been identified as potent inhibitors of various proteases, enzymes that catalyze the breakdown of proteins.

Thiadiazole derivatives have been synthesized and evaluated as inhibitors of matrix metalloproteinases (MMPs), including MMP-1, MMP-2, MMP-8, and MMP-9, as well as bacterial collagenase. rsc.org These new compounds demonstrated powerful inhibitory activities, with some reaching the low micromolar range for specific target enzymes. rsc.org

More recently, with the emergence of SARS-CoV-2, research has focused on identifying inhibitors for the virus's main protease (Mpro), which is essential for viral replication. Several thiazole, thiadiazole, and benzothiazole-based thiazolidinone derivatives have been evaluated as potential inhibitors of SARS-CoV-2 Mpro. Among the tested compounds, some showed significant inhibitory activity, with IC50 values in the low micromolar to nanomolar range. Specifically, one promising compound, k3, exhibited a high inhibitory capacity against the SARS-CoV-2 protease with an IC50 of 0.01 µM.

Furthermore, asymmetric imidazole-4,5-dicarboxamide derivatives have also been explored for their inhibitory potential against the SARS-CoV-2 main protease. unife.it One such derivative, N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide, showed notable potency against the enzyme. unife.it

The following table presents data on the protease inhibitory activity of selected compounds:

| Compound Class | Target Protease | Key Findings |

| Arylsulfonyl(ureido) Phenylalanyl-alanine coupled with 5-amino-2-mercapto-1,3,4-thiadiazole | MMP-1, MMP-2, MMP-8, MMP-9, Bacterial Collagenase | Powerful inhibitors with activities in the low micromolar range. rsc.org |

| Thiazole/thiadiazole/benzothiazole (B30560) based thiazolidin-4-one derivatives | SARS-CoV-2 Main Protease | Five compounds showed inhibitory activity with IC50 values ranging from 0.01–34.4 μΜ. |

| Asymmetric imidazole-4,5-dicarboxamide derivatives | SARS-CoV-2 Main Protease | N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide exhibited an IC50 of 4.79 ± 1.37 μM. unife.it |

Other Enzymatic Targets and Biochemical Pathways

Beyond kinases and proteases, derivatives of this compound have been implicated in the modulation of other enzymatic targets and biochemical pathways. The thiazole ring is a versatile scaffold that can interact with a variety of biological targets, influencing numerous cellular processes.

Sulfur Metabolism: The presence of a methylthio group suggests a potential role in modulating enzymes related to sulfur metabolism.

Histone Acetyltransferases (HATs): Inhibition of HATs like GCN5 has been associated with antiproliferative effects in cancer cells, and some thiazole derivatives may act through this mechanism.

GMP Synthetase: One derivative, 2-Benzamido-4-(isothiocyanatornethyl)-thiazole, has shown potential inhibitory activity against GMP synthetase. nih.govresearchgate.net

Carbonic Anhydrases: Certain 2-aminobenzothiazole (B30445) derivatives with a sulfonamide group have demonstrated inhibitory activity against tumor-associated carbonic anhydrase isoforms hCA IX and hCA XII. nih.govgoogle.com

Electron Transfer Reactions: The nitrophenyl group, when present in derivatives, can participate in electron transfer reactions, which may disrupt cellular processes.

Oxidative Stress and Inflammation: Thiazole derivatives have been shown to modulate pathways related to oxidative stress and inflammation. google.com

Modulation of Metabolic Pathways in Biochemical Research

Derivatives of this compound have been shown to interact with and modulate various metabolic pathways, a key area of interest in biochemical research. The thiazole ring is a versatile structure that can interact with enzymes and receptors, thereby influencing metabolic functions.

One significant area of modulation is sulfur metabolism. The presence of the methylthio group in the parent compound suggests a potential to influence enzyme activity within this pathway.

Furthermore, thiazole derivatives have been investigated for their effects on broader metabolic processes. For instance, some compounds containing thiazole rings are known to interact with biological targets that influence metabolic pathways and cellular functions. Research has also indicated that certain thiazole derivatives can modulate pathways related to cell proliferation. google.com

In the context of G protein-coupled receptors (GPCRs), which are crucial for metabolic regulation, specific thiazole derivatives have been developed as allosteric modulators. For example, 4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride has been identified as a selective antagonist for the Corticotropin-Releasing Factor 1 (CRF1) receptor. nih.gov Additionally, 5-Methyl-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)thiazol-2-amine (ADX88178) is a highly selective positive allosteric modulator (PAM) for the metabotropic glutamate (B1630785) receptor subtype 4 (mGluR4), enhancing its response to glutamate. semanticscholar.org

The following table summarizes the modulatory effects of selected thiazole derivatives on metabolic pathway-related receptors:

| Compound | Target Receptor | Modulatory Effect |

| 4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride | CRF1 Receptor | Selective antagonist. nih.gov |

| 5-Methyl-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)thiazol-2-amine (ADX88178) | mGluR4 | Positive Allosteric Modulator (PAM). semanticscholar.org |

Immunomodulatory Effects of this compound Derivatives

Derivatives of 2-aminothiazole have been investigated for their potential to modulate the immune system. Certain compounds within this class have been described as immunomodulators for the treatment of autoimmune diseases, chronic inflammatory diseases, and ischemia-reperfusion injuries.

One specific application of a 2-aminothiazole derivative represented by a general formula is as a MyD88 inhibitor, which can be used to reduce rejection after organ transplantation. MyD88 is a key adaptor protein in the Toll-like receptor (TLR) signaling pathway, which plays a crucial role in the innate immune response.

Furthermore, compounds useful as immunomodulators have been developed with the aim of enhancing immunologic responses. For example, blocking the PD-1/PD-L1 pathway, a critical immune checkpoint, has been shown to enhance immune responses in the context of chronic infections. While the direct link to this compound is not explicitly stated, the broader class of compounds it belongs to is being explored for such immunomodulatory properties.

The thiazole structure itself is recognized for its diverse biological activities, which include anti-inflammatory effects. This anti-inflammatory action is a key aspect of immunomodulation.

Neuropharmacological Investigations of this compound Analogues

The thiazole nucleus is a fundamental scaffold in medicinal chemistry, recognized for its presence in a variety of neurologically active agents. tandfonline.comsciencescholar.us Derivatives of this heterocyclic compound have been investigated for their potential in treating a range of central nervous system (CNS) disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's disease. tandfonline.comsciencescholar.usresearchgate.net The introduction of a methylthio group at the 5-position of the thiazol-2-amine core has led to the development of analogues with interesting neuropharmacological profiles, targeting key pathways implicated in neuropathologies.

Activity in Models of Alzheimer's Disease

Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by the accumulation of amyloid-β (Aβ) plaques and hyperphosphorylated tau protein. dergipark.org.tr Research into this compound analogues has explored several therapeutic strategies against AD, including autophagy activation and modulation of neurotransmitter receptors.

One area of investigation is the enhancement of autophagy, a cellular process responsible for clearing aggregated proteins, which is impaired in AD. A series of derivatives based on nitazoxanide (B1678950) were designed to act as autophagy activators. nih.gov Within this series, the replacement of the 5-nitro group with a methylthio group was explored. Specifically, the compound 2-Acetyloxy-N-(5-(methylthio)thiazol-2-yl)benzamide was synthesized and evaluated for its ability to inhibit the phosphorylation of p70S6K, a downstream target of mTOR, whose inhibition signals the activation of autophagy. nih.gov While some analogues in the series showed potent activity, the derivative where the 5-nitro group was replaced by a methylthio group (compound 8 in the study) showed a significant decrease in inhibitory activity against p70S6K phosphorylation compared to other analogues like the one substituted with a morpholinyl group. nih.gov

| Compound Name | Substituent at 5-position | Inhibition of p70S6K phosphorylation (%) at 20 µmol/L |

| Nitazoxanide (Reference) | Nitro | 79.50 |

| 2-Acetyloxy-N-(5-(methylthio)thiazol-2-yl)benzamide | Methylthio | 23.30 |

| Analogue with Morpholinyl group | Morpholinyl | 85.20 |

Data sourced from a study on nitazoxanide-based derivatives as autophagy activators. nih.gov

Another neuroprotective strategy involves the modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs), which are crucial for synaptic plasticity. mdpi.com Overactivation of these receptors can lead to excitotoxicity, a common factor in neurodegenerative diseases. Thiazole-carboxamide derivatives have been assessed for their ability to inhibit AMPAR-mediated currents. mdpi.comnih.gov In one such study, a series of compounds were tested on HEK293T cells expressing various AMPAR subunits. Among the tested compounds was 2-(3,4-dimethoxyphenyl)-4-methyl-N-(4-(methylthio)phenyl)thiazole-5-carboxamide (MMH5) , which demonstrated inhibitory effects on GluA2-containing AMPA receptors. nih.gov This line of research suggests that thiazole derivatives bearing a methylthio-phenyl moiety can act as potent allosteric modulators of AMPA receptors, representing a potential avenue for neuroprotection. mdpi.comnih.gov

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are key enzymes that metabolize monoamine neurotransmitters, such as dopamine (B1211576) and norepinephrine. acs.orgmedscape.com Inhibitors of these enzymes are used in the treatment of Parkinson's disease and depression. medscape.com Thiazole and particularly benzothiazole derivatives have been synthesized and evaluated as MAO inhibitors. tandfonline.com

In a study focused on developing new MAO inhibitors, a series of 2-(5-substituted-benzothiazol-2-ylsulfanyl)-N-(substitutedbenzyl)-N-(4-substitutedphenyl) acetamide derivatives were created. tandfonline.com Although these are benzothiazole derivatives, they incorporate the critical methylthio functional group at position 5 of the fused ring system. The compounds were tested for their in vitro inhibitory activity against human MAO-A and MAO-B. Several of these analogues showed potent and selective inhibition of MAO-B. For instance, compound 4h from the study, which features a 5-methylthio substituent on the benzothiazole ring, was identified as the most potent compound against both MAO-A and MAO-B, with a notable selectivity for MAO-B. tandfonline.com Kinetic studies revealed that this compound acts as a mixed-type inhibitor for MAO-B. tandfonline.com

| Compound ID | R (Substituent at position 5 of Benzothiazole) | R1 (Substituent on Benzyl Ring) | R2 (Substituent on Phenyl Ring) | hMAO-A IC₅₀ (µM) | hMAO-B IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) |

| 4h | -SCH₃ | 4-Cl | 4-F | 0.312 | 0.089 | 3.50 |

| 4i | -SCH₃ | 4-Cl | 4-OCH₃ | 0.451 | 0.106 | 4.25 |

| 4j | -SCH₃ | 2,4-diCl | H | 0.528 | 0.124 | 4.25 |

IC₅₀ values for MAO inhibition by selected 5-(methylthio)benzothiazole analogues. Data adapted from a study on novel benzothiazole derivatives as MAO inhibitors. tandfonline.com

The exploration of this compound analogues in neuropharmacology highlights the versatility of the thiazole scaffold. These compounds have been investigated as modulators of complex pathways in Alzheimer's disease and as potent inhibitors of key enzymes in neuropsychiatric and neurodegenerative disorders, demonstrating the significant potential of this chemical class in the development of future CNS-targeted therapies. sciencescholar.usnih.govnih.gov

Medicinal Chemistry Research and Drug Discovery Endeavors with 5 Methylthio Thiazol 2 Amine

5-(Methylthio)thiazol-2-amine as a Privileged Scaffold in Drug Design

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a versatile starting point for the design of new drugs. researchgate.netsemanticscholar.org The 2-aminothiazole (B372263) core, a key feature of this compound, is widely recognized as such a scaffold in medicinal chemistry. nih.govmdpi.com This structural motif is present in a variety of clinically approved drugs and investigational compounds, highlighting its therapeutic potential. researchgate.netmdpi.com

The versatility of the 2-aminothiazole scaffold stems from its ability to engage in various non-covalent interactions with biological macromolecules, including hydrogen bonding and aromatic interactions. The presence of the methylthio group at the 5-position of the thiazole (B1198619) ring in this compound introduces additional possibilities for molecular interactions and can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability. rsc.org These features make it an attractive building block for creating libraries of diverse compounds for high-throughput screening and subsequent lead discovery.

Derivatives of the broader 2-aminothiazole class have demonstrated a wide spectrum of pharmacological activities, including but not limited to:

Antimicrobial mdpi.com

Anticancer nih.gov

Anti-inflammatory researchgate.net

Antiviral mdpi.com

Anticonvulsant nih.gov

The inherent biological activity of the 2-aminothiazole core, combined with the modifiable nature of the 5-(methylthio) substituent, positions this compound as a valuable starting point for the exploration of new chemical space in drug discovery.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications of a molecule affect its biological activity. For derivatives of this compound, SAR studies are crucial for optimizing their therapeutic potential.

While specific SAR data for this compound itself is not extensively detailed in the provided search results, general SAR principles for 2-aminothiazole derivatives can be extrapolated. Key areas of modification and their potential impact on activity include:

Substitutions on the Amino Group (Position 2): Modification of the 2-amino group is a common strategy in the design of 2-aminothiazole-based drugs. The nature of the substituent can significantly influence target binding and pharmacokinetic properties. For instance, acylation of the amino group or its incorporation into a larger heterocyclic system can lead to enhanced potency or altered selectivity. mdpi.com

Modifications at the Thiazole Ring (Positions 4 and 5): The substituents on the thiazole ring play a critical role in defining the molecule's interaction with its biological target. The methylthio group at position 5 of the parent compound is a key modulator. SAR studies often involve replacing or modifying this group to explore its impact on activity. For example, replacing the methylthio group with other alkylthio, arylthio, or even non-sulfur containing groups can provide valuable SAR data. rsc.org

Introduction of Diverse Moieties: The attachment of various pharmacophores to the this compound scaffold can lead to compounds with novel biological activities. For example, incorporating fragments known to interact with specific enzyme active sites or receptor binding pockets can guide the design of targeted therapies.

A hypothetical SAR study on a series of this compound derivatives might explore how variations in the R-group of a general structure affect a particular biological activity, as illustrated in the table below.

| Compound | R-Group (at 2-amino position) | Biological Activity (e.g., IC50 in µM) |

| 1 | -H | >100 |

| 2 | -COCH3 | 50 |

| 3 | -Benzoyl | 15 |

| 4 | -SO2Ph | 25 |

This table is a hypothetical representation to illustrate SAR concepts and does not reflect actual experimental data.

Lead Optimization Strategies Employing this compound

Lead optimization is a critical phase in drug discovery that aims to enhance the properties of a promising "lead" compound to generate a clinical candidate. vichemchemie.com When a derivative of this compound is identified as a hit or lead, several optimization strategies can be employed. nih.govmdpi.com

Key strategies include:

Improving Potency and Selectivity: Fine-tuning the substituents on the this compound scaffold is essential for maximizing potency against the desired target while minimizing off-target effects. This can involve iterative synthesis and biological testing of analogs with subtle structural changes. nih.gov For example, replacing the methyl group of the methylthio moiety with larger or more complex alkyl groups could enhance binding affinity.

Enhancing Pharmacokinetic Properties (ADME): A successful drug must have acceptable absorption, distribution, metabolism, and excretion (ADME) properties. Lead optimization often focuses on modifying the structure to improve these parameters. For the this compound scaffold, this could involve:

Modulating Lipophilicity: The methylthio group contributes to the lipophilicity of the molecule. Adjusting this property by introducing more polar or non-polar groups can impact solubility, membrane permeability, and plasma protein binding.

Blocking Metabolic Hotspots: The methylthio group could be susceptible to metabolic oxidation. Strategies to block this metabolism, such as replacing the methyl group with a metabolically more stable group, might be explored to increase the compound's half-life.

Reducing Toxicity: Early assessment of a compound's toxicity is crucial. Structural modifications to the this compound core can be made to mitigate any identified toxic liabilities.

The process of lead optimization is a multi-parameter challenge, requiring a balance between improving potency, selectivity, and ADME properties. vichemchemie.com

Prodrug Approaches and Targeted Delivery Systems Based on this compound

The prodrug approach is a well-established strategy in medicinal chemistry to overcome undesirable physicochemical or pharmacokinetic properties of a drug. orientjchem.org A prodrug is an inactive or less active derivative of a parent drug that is converted to the active form in the body. innovareacademics.in For derivatives of this compound, a prodrug strategy could be employed to:

Improve Aqueous Solubility: If a potent derivative of this compound suffers from poor water solubility, a hydrophilic promoiety can be attached to the molecule. mdpi.com For example, the 2-amino group could be derivatized with a phosphate (B84403) or an amino acid ester, which can be cleaved by endogenous enzymes to release the active drug. innovareacademics.in

Enhance Membrane Permeability: To improve absorption across biological membranes, a lipophilic promoiety could be attached. This can be particularly useful for targeting the central nervous system or for improving oral bioavailability.

Achieve Targeted Delivery: Prodrugs can be designed to be activated by specific enzymes that are overexpressed in target tissues, such as tumors. dovepress.comnih.govasianjpr.com This allows for the selective release of the active drug at the site of action, minimizing systemic toxicity.

Targeted delivery systems, such as nanoparticles or polymer-drug conjugates, can also be utilized to deliver this compound derivatives to specific cells or tissues. nih.govsigmaaldrich.com The drug can be encapsulated within or conjugated to the delivery vehicle, which is often decorated with targeting ligands that recognize specific receptors on the surface of target cells. sigmaaldrich.com

| Prodrug Strategy | Promoieties | Potential Advantage |

| Increased Solubility | Phosphate, Amino Acids, PEG | Improved formulation and bioavailability. mdpi.com |

| Enhanced Permeability | Lipophilic esters, Carbonates | Better absorption and CNS penetration. |

| Targeted Release | Enzyme-labile linkers | Site-specific drug activation. |

Multi-Targeted Ligand Design Incorporating this compound Moieties

Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. nih.govbenthamscience.com The "one-target, one-drug" paradigm has shown limitations in treating such multifactorial diseases. Consequently, the design of multi-targeted ligands, which can simultaneously modulate multiple targets, has emerged as a promising therapeutic strategy. nih.govrsc.org

The this compound scaffold, with its inherent privileged nature, is an excellent starting point for the design of multi-targeted ligands. By strategically combining the this compound moiety with other pharmacophores known to interact with different targets, hybrid molecules with a dual or multi-action profile can be created.

For example, a derivative of this compound could be designed to inhibit both a protein kinase and a histone deacetylase, two important targets in cancer therapy. This could be achieved by linking the this compound core to a known histone deacetylase inhibitor pharmacophore. Such a multi-targeted approach could lead to synergistic therapeutic effects and a reduced likelihood of developing drug resistance.

Bioisosteric Replacements in this compound Scaffold Modifications

Bioisosterism is a powerful tool in medicinal chemistry that involves the replacement of a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. cambridgemedchemconsulting.comacs.org In the context of the this compound scaffold, bioisosteric replacements can be applied to various parts of the molecule.

Replacement of the Methylthio Group: The methylthio group (-S-CH3) can be replaced by a variety of other groups to modulate the compound's properties. Some potential bioisosteric replacements include:

Methoxy (B1213986) group (-O-CH3): This replacement would alter the electronic properties and hydrogen bonding capacity of the substituent.

Methyl group (-CH3): This would remove the sulfur atom, potentially affecting lipophilicity and metabolic stability.

Halogens (e.g., -Cl, -Br): These can alter the size, lipophilicity, and electronic nature of the substituent.

Ring Bioisosterism: The thiazole ring itself can be replaced by other five- or six-membered heterocyclic rings, such as oxazole, imidazole, or pyridine. nih.gov This strategy, often referred to as scaffold hopping, can lead to the discovery of novel chemical series with improved properties. rsc.org

Classical Bioisosteres: Other classical bioisosteric replacements can be applied to other parts of the molecule, such as replacing a hydroxyl group with an amino or thiol group, or a hydrogen atom with a fluorine atom. cambridgemedchemconsulting.comacs.org

The application of bioisosteric replacements allows medicinal chemists to systematically explore the chemical space around the this compound scaffold, leading to the identification of optimized drug candidates with enhanced therapeutic potential.

Agrochemical Research and Development of 5 Methylthio Thiazol 2 Amine Derivatives

Design and Synthesis of Herbicidal Agents Based on 5-(Methylthio)thiazol-2-amine

The development of herbicidal agents from this compound often involves modifying the 2-amino group to create N-thiazol-2-yl amides and ureas. A general method for preparing these derivatives starts with the synthesis of the core thiazole (B1198619) ring, a process first described by Hantzsch, which involves reacting α-halogenated carbonyl compounds with thioureas. google.com For instance, 2-amino-4-methyl-5-(methylthio)thiazole can be synthesized and subsequently used as an intermediate. google.com

The synthesis of herbicidally active compounds can proceed by reacting the substituted 2-aminothiazole (B372263) intermediate with an isocyanate (RNCO) in an anhydrous solvent like ether. google.com This reaction yields N-thiazol-2-yl ureas. For example, the reaction of 2-amino-5-(ethylthio)thiazole with methyl isocyanate produces 1-methyl-3-(5-(ethylthio)thiazol-2-yl)urea. google.com Further modification, such as oxidation of the thioether group to a sulfonyl group using hydrogen peroxide in acetic acid, can be performed to explore structure-activity relationships. This oxidation converts 1-methyl-3-(5-(ethylthio)thiazol-2-yl)urea into 1-methyl-3-(5-(ethylsulfonyl)thiazol-2-yl)urea. google.com

In the search for new herbicides, a series of N-(4,6-disubstituted pyrimidin-2-yl)-1-[substituted pyridyl(thiazolyl)methyl] urea (B33335) derivatives have been synthesized. researchgate.net The synthetic route involves using 2-chloro-5-(chloromethyl)thiazole as a starting material. Preliminary bioassays of these compounds at a concentration of 100 mg/L have shown good herbicidal activities against selected weeds. researchgate.net The design strategy often focuses on creating molecules that can inhibit essential plant processes, such as photosystem II (PSII) electron transport. researchgate.net

| Derivative Class | Starting Material / Intermediate | Key Reaction Step | Observed Activity | Reference |

|---|---|---|---|---|

| N-thiazol-2-yl ureas | 2-Amino-5-(ethylthio)thiazole | Reaction with methyl isocyanate | Herbicidal activity | google.com |

| N-thiazol-2-yl ureas (sulfonyl) | 1-Methyl-3-(5-(ethylthio)thiazol-2-yl)urea | Oxidation with hydrogen peroxide | Herbicidal activity | google.com |

| N-pyrimidinyl-thiazolylmethyl ureas | 2-Chloro-5-(chloromethyl)thiazole | Condensation with 2-amino-4,6-disubstituted-pyrimidines | Good herbicidal activity at 100 mg/L | researchgate.net |

Insecticidal Properties and Mechanisms of Action of this compound Analogues

The structural framework of this compound is a valuable starting point for developing new insecticides. Research has focused on synthesizing analogues and derivatives that exhibit potent activity against various insect pests, particularly those affecting major crops.

One area of investigation involves incorporating the thiazole moiety into complex structures known for their insecticidal effects, such as N-pyridylpyrazoles. mdpi.com A series of novel N-pyridylpyrazole derivatives containing a thiazole group were designed and synthesized. Bioassays revealed that several of these compounds exhibited good insecticidal activities against significant lepidopteran pests, including the diamondback moth (Plutella xylostella), the beet armyworm (Spodoptera exigua), and the fall armyworm (Spodoptera frugiperda). mdpi.com

Another successful approach has been the synthesis of anthranilic diamide (B1670390) analogues that contain oxadiazole rings. researchgate.net One such compound, 3-bromo-N-(4-chloro-2-methyl-6-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide, demonstrated significant larvicidal activity against P. xylostella. researchgate.net This highlights that the inclusion of a methylthio-substituted heterocyclic ring can be a key feature for enhancing insecticidal potency.

Further studies have explored the synthesis of various heterocycles derived from precursors like 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide. rsc.org When tested against the cotton leafworm (Spodoptera littoralis), some of the synthesized compounds, including those with thiazole components, showed notable insecticidal effects. rsc.orgresearchgate.net The mechanism of action for many of these novel compounds is often related to the disruption of vital physiological processes in the target insects. For instance, anthranilic diamides are known to act on insect ryanodine (B192298) receptors, leading to uncontrolled calcium release and resulting in paralysis and cessation of feeding. researchgate.net

| Compound/Derivative Class | Target Pest | Key Finding | Reference |

|---|---|---|---|

| N-pyridylpyrazole thiazole derivatives | Plutella xylostella, Spodoptera exigua, Spodoptera frugiperda | Good insecticidal activities against multiple lepidopteran pests. | mdpi.com |

| Anthranilic diamide with a methylthio-oxadiazole moiety | Plutella xylostella | Displayed 71.43% activity at a concentration of 0.4 μg/mL. | researchgate.net |

| Heterocycles derived from N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide | Spodoptera littoralis (Cotton leafworm) | Certain derivatives showed high insecticidal activity. | researchgate.net |

Fungicidal Applications in Crop Protection and Resistance Management

Thiazole derivatives are recognized for their potential in developing new fungicides for agricultural use. kuey.netsmolecule.com The core structure of this compound can be modified to create compounds that are effective against a range of phytopathogenic fungi. The strategy often involves combining the thiazole ring with other known fungicidal toxophores to create hybrid molecules with enhanced activity. mdpi.com

For example, a study focused on synthesizing N-acyl-N-arylalaninates that incorporate a 1,2,3-thiadiazole (B1210528) or isothiazole (B42339) fragment—parts of known systemic resistance inducers. mdpi.com Several of the resulting compounds demonstrated moderate in vitro antifungal activity against significant plant pathogens like Botrytis cinerea, Rhizoctonia solani, and Sclerotinia sclerotiorum. In vivo tests showed one derivative provided 92% efficacy against Alternaria brassicicola at a 200 µg/mL concentration, suggesting its potential as a new fungicide candidate. mdpi.com

In another study, derivatives of 5-(2-cyclopropylaminopyrimidin-4-yl)-4-(thiophenyl)thiazole were synthesized and tested for pesticidal activities. researchgate.net The lead compound showed activity against the phytopathogenic fungus Phytophthora capsici, which causes blight in various vegetable crops. researchgate.net

A critical aspect of modern fungicide development is managing the risk of resistance. The continuous use of fungicides with a single mode of action can lead to the selection of resistant pathogen populations. Therefore, developing fungicides with novel mechanisms of action is a key research goal. Furthermore, using products with multiple fungicide classes (e.g., combinations of QoI, DMI, and SDHI inhibitors) is a recommended strategy to improve efficacy and delay resistance development. cropprotectionnetwork.org Research into new thiazole derivatives contributes to this effort by providing potentially new chemical classes for rotation or combination with existing fungicides. mdpi.com

Plant Growth Regulatory Activities of this compound Derivatives

Beyond pest and disease control, derivatives of this compound are being explored for their ability to act as plant growth regulators (PGRs). PGRs are synthetic compounds that can modify plant physiological processes such as growth, development, and senescence, potentially leading to increased yield and improved crop quality. unl.edubyjus.com

Research has shown that benzothiazole (B30560) derivatives substituted at the 2-position can exhibit significant plant growth regulatory activity. agriculturejournals.cz Studies on various plant species have evaluated the effects of these compounds on processes like elongation growth and root formation. For instance, tests on wheat (Triticum aestivum L.) coleoptile segments were used to measure the effect on cell elongation. agriculturejournals.cz Other assays have investigated the impact on adventitious root formation in bean (Vigna radiata) cuttings and the delay of chlorophyll (B73375) degradation (senescence) in cucumber (Cucumis sativum) cotyledons and barley (Hordeum vulgare) leaf segments. agriculturejournals.cz

The 2-amino group of the thiazole ring is a key position for chemical modification to generate PGR activity. The class of substituted tertiary amines, which can be formed from aminothiazole precursors, is known to have potential as plant growth regulators capable of increasing crop productivity and photosynthetic efficiency. unl.edu The specific activities of these derivatives depend on the nature of the substituents, demonstrating that targeted synthesis can be used to develop compounds with desired regulatory effects, such as promoting root growth or delaying leaf aging. agriculturejournals.cz

| Derivative Class | Tested Activity | Plant Model | Reference |

|---|---|---|---|

| 2-Substituted benzothiazoles | Elongation growth | Triticum aestivum (Wheat) | agriculturejournals.cz |

| 2-Substituted benzothiazoles | Root formation | Vigna radiata (Mung bean) | agriculturejournals.cz |

| 2-Substituted benzothiazoles | Senescence delay | Cucumis sativum (Cucumber), Hordeum vulgare (Barley) | agriculturejournals.cz |

| Substituted tertiary amines | Increase productivity and photosynthetic efficiency | Various crop species | unl.edu |

Environmental Impact and Ecotoxicological Considerations in Agrochemical Research

The widespread use of heterocyclic compounds, including thiazole-based agrochemicals, necessitates a thorough evaluation of their environmental fate and ecotoxicological impact. mdpi.com While essential for crop protection, these substances can pose environmental risks due to their potential persistence and mobility in ecosystems. mdpi.com

Thiazole rings possess aromatic characteristics, which contribute to their stability. mdpi.com This stability can translate to persistence in the environment, as they may be resistant to degradation processes. Furthermore, heterocyclic compounds containing nitrogen and sulfur often have higher water solubility, which increases their potential to contaminate groundwater and be transported through soil, posing risks to both aquatic and terrestrial ecosystems. mdpi.com

Ecotoxicological studies are crucial to understand the impact on non-target organisms. For example, research has shown that exposure to thiazole pesticides can disrupt the natural balance of soil microbial communities. researchgate.net These disruptions can undermine the keystone status of certain rare taxa within bacterial ecological networks, which are crucial for maintaining soil ecosystem vitality and functions like nutrient cycling. researchgate.net The presence of such agrochemicals in surface waters, even at low concentrations, is an ongoing concern, highlighting the need for effective wastewater treatment and responsible application practices to mitigate their environmental impact. mdpi.com Therefore, modern agrochemical research aims not only to enhance efficacy but also to design molecules with more favorable environmental profiles, such as reduced persistence and lower toxicity to non-target species. researchgate.net

Applications of 5 Methylthio Thiazol 2 Amine in Materials Science and Polymer Chemistry Research

Incorporation of 5-(Methylthio)thiazol-2-amine into Novel Polymeric Structures

There is currently no available scientific literature detailing the successful incorporation of this compound as a monomer into novel polymeric structures.

Synthesis of Functional Polymers with Tailored Properties

No specific synthesis methods or detailed research findings concerning the creation of functional polymers from this compound have been documented in the reviewed sources.

Development of Advanced Materials for Specific Industrial Applications